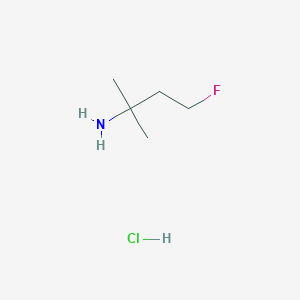
N-(3-Fluor-1,1-dimethylpropyl)amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a fluorine atom attached to a propyl group, which is further substituted with a dimethyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals that target specific biological pathways. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride typically involves the reaction of 3-fluoro-1,1-dimethyl-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction can be represented as: [ \text{3-fluoro-1,1-dimethyl-propylamine} + \text{HCl} \rightarrow \text{N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride} ]
Industrial Production Methods: In an industrial setting, the production of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding amides or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, releasing the free amine upon treatment with a base.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted amines or other derivatives.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Wirkmechanismus
The mechanism of action of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
Comparison: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro-substituted analogs, the fluorinated compound may exhibit enhanced metabolic stability and different reactivity patterns. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes.
Eigenschaften
IUPAC Name |
4-fluoro-2-methylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDDUMVLXTNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCF)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














